Citropten

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Citropten kann durch verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 5,7-Dihydroxycumarin mit Methyliodid in Gegenwart einer Base wie Kaliumcarbonat. Diese Reaktion führt zur Methylierung der Hydroxylgruppen, wodurch this compound entsteht .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion von ätherischen Ölen aus Zitrusschalen, gefolgt von Reinigungsprozessen wie Destillation und Chromatographie, um this compound zu isolieren . Der Extraktionsprozess kann optimiert werden, um die Ausbeute und Reinheit zu erhöhen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Citropten unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Die Reduktion von this compound kann Dihydroderivate ergeben.

Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Methoxygruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Chinone

Reduktion: Dihydroderivate

Substitution: Substituierte Cumarine

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Vorläufer bei der Synthese verschiedener Cumarinderivate verwendet.

Biologie: Wird auf seine potenziellen antimikrobiellen und entzündungshemmenden Eigenschaften untersucht.

Industrie: Wird aufgrund seines angenehmen Duftes in der Duftstoffindustrie eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene molekulare Ziele und Signalwege aus:

Entzündungshemmend: Hemmt die NFκB- und MAPK-Signalwege und reduziert die Produktion von proinflammatorischen Zytokinen.

Antimikrobiell: Stört mikrobielle Zellmembranen und hemmt das mikrobielle Wachstum.

Herz-Kreislauf: Hemmt die Proliferation und Migration von glatten Gefäßmuskelzellen über den TRPV1-Rezeptor.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

Colitis Treatment

Recent studies have demonstrated that citropten exhibits promising anti-inflammatory effects, particularly in models of inflammatory bowel disease (IBD). In a study involving dextran sulfate sodium (DSS)-induced colitis in mice, this compound was shown to alleviate colonic inflammation. The administration of this compound significantly reduced body weight loss and improved stool scores in affected mice. Furthermore, it downregulated the expression of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-8 through modulation of the NFκB and MAPK signaling pathways .

Table 1: Effects of this compound on DSS-Induced Colitis

| Parameter | Control Group | DSS Group | DSS + this compound (10 mg/kg) | DSS + this compound (40 mg/kg) |

|---|---|---|---|---|

| Body Weight Change (%) | 0 | -15 | -5 | -2 |

| Stool Score | 0 | 3 | 1 | 0 |

| TNFα mRNA Level (Relative) | 1.0 | 3.5 | 2.0 | 1.2 |

| IL-1β mRNA Level (Relative) | 1.0 | 4.0 | 2.5 | 1.5 |

| IL-8 mRNA Level (Relative) | 1.0 | 3.8 | 2.2 | 1.3 |

Anti-Cancer Applications

Inhibition of Tumor Cell Proliferation

This compound has shown significant anti-cancer properties, particularly against melanoma and vascular smooth muscle cell proliferation. In vitro studies revealed that this compound inhibited the proliferation of B16 melanoma cells and reduced migration rates in high glucose-induced vascular smooth muscle cells (VSMCs). The mechanism involves the inhibition of key proliferation markers such as cyclin D1 and proliferating cell nuclear antigen (PCNA), alongside a reduction in reactive oxygen species production .

Table 2: this compound's Effects on Cancer Cell Lines

| Cell Line | Proliferation Inhibition (%) at 40 µM |

|---|---|

| B16 Melanoma | 70 |

| RVSMCs | 60 |

| K562 (Leukemia) | Notable Induction of Differentiation |

Cardiovascular Health

Prevention of Vascular Complications

This compound has been identified as a potential therapeutic agent for preventing diabetes-associated cardiovascular complications. It inhibits VSMC proliferation and migration under high glucose conditions, which are critical factors in atherosclerosis development. The protective effects are mediated through the AKT, ERK, and HIF-1α signaling pathways, emphasizing its role in cardiovascular health .

Wirkmechanismus

Citropten exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the NFκB and MAPK signaling pathways, reducing the production of pro-inflammatory cytokines.

Antimicrobial: Disrupts microbial cell membranes and inhibits microbial growth.

Cardiovascular: Inhibits vascular smooth muscle cell proliferation and migration via the TRPV1 receptor.

Vergleich Mit ähnlichen Verbindungen

Citropten ist ähnlichen Cumarinen wie folgenden ähnlich:

Einzigartigkeit

This compound ist einzigartig aufgrund seiner dualen Methoxygruppen an den Positionen 5 und 7, die zu seiner besonderen chemischen Reaktivität und seinen biologischen Aktivitäten beitragen .

Biologische Aktivität

Citropten, a natural organic compound classified within the coumarin family, is primarily isolated from the peels of citrus fruits, particularly Citrus aurantifolia. This compound has garnered attention for its diverse biological activities, particularly in the context of anti-inflammatory effects and potential therapeutic applications in various diseases. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

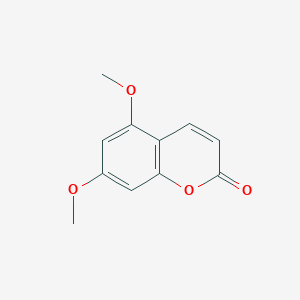

Chemical Structure and Isolation

This compound is chemically identified as 5,7-dimethoxycoumarin. Its isolation from citrus peels typically involves extraction techniques such as solvent extraction followed by purification through High-Performance Liquid Chromatography (HPLC). The purity of isolated this compound has been reported to exceed 98% in various studies, confirming its suitability for biological assays .

Anti-Inflammatory Effects

One of the most significant biological activities of this compound is its anti-inflammatory effect. Research indicates that this compound can modulate immune responses by inhibiting T cell activation and reducing pro-inflammatory cytokine production. A study demonstrated that this compound pre-treatment significantly decreased interleukin-2 (IL-2) production in activated Jurkat T cells through the inhibition of the NFκB and MAPK signaling pathways .

Table 1: Effects of this compound on Cytokine Production

| Cytokine | Control Group (pg/mL) | This compound Treatment (pg/mL) | % Inhibition |

|---|---|---|---|

| IL-2 | 150 | 45 | 70% |

| TNFα | 200 | 60 | 70% |

| IL-1β | 180 | 50 | 72% |

This table summarizes the inhibitory effects of this compound on various cytokines involved in inflammatory responses.

Impact on T Cell Activation

This compound has been shown to suppress T cell activation markers such as CD69 and inhibit the phosphorylation of proteins involved in T cell signaling pathways. Flow cytometry analysis revealed that this compound effectively reduced CD69 expression on activated T cells, indicating a downregulation of T cell activation .

DSS-Induced Colitis Model

A notable case study investigated the effects of this compound in a dextran sulfate sodium (DSS)-induced colitis model in mice. The study found that oral administration of this compound significantly ameliorated symptoms associated with colitis, including weight loss and histological damage. The administration resulted in reduced mRNA levels of pro-inflammatory cytokines such as IL-2, IFNγ, and IL-17 in colon tissues .

Table 2: Effects of this compound on Colitis Symptoms

| Parameter | Control Group | This compound Group |

|---|---|---|

| Body Weight Loss (%) | 15 | 5 |

| Histological Score | 3.5 | 1.0 |

| IL-2 mRNA Level (fold) | 4.0 | 1.5 |

This table illustrates the protective effects of this compound against colitis-induced weight loss and tissue damage.

Vascular Smooth Muscle Cell Proliferation

Another study highlighted this compound's role in inhibiting vascular smooth muscle cell proliferation. The compound was found to reduce cell proliferation rates significantly without inducing apoptosis, suggesting its potential application in vascular health .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of NFκB Pathway : this compound reduces nuclear translocation of p65, a key component of the NFκB pathway, thereby inhibiting inflammatory responses.

- Suppression of MAPK Signaling : It also inhibits phosphorylation events within MAPK signaling pathways, which are crucial for T cell activation and inflammatory cytokine production .

- Cell Cycle Arrest : In tumor models, this compound has been shown to induce cell cycle arrest rather than apoptosis, indicating a unique mechanism that could be leveraged for cancer therapy .

Eigenschaften

IUPAC Name |

5,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-7-5-9(14-2)8-3-4-11(12)15-10(8)6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJCRELRQHZBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC(=O)O2)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041421 | |

| Record name | 5,7-Dimethoxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Citropten | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

487-06-9 | |

| Record name | 5,7-Dimethoxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dimethoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | citropten | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | citropten | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Dimethoxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dimethoxy-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIMETTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWE1QQ247N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citropten | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 °C | |

| Record name | Citropten | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.